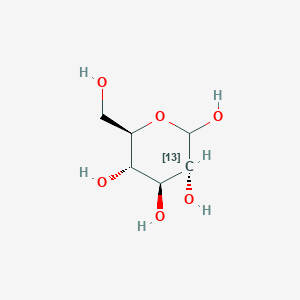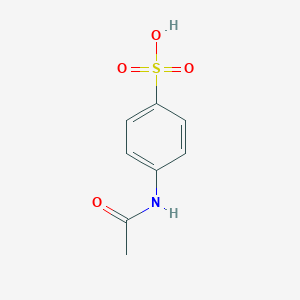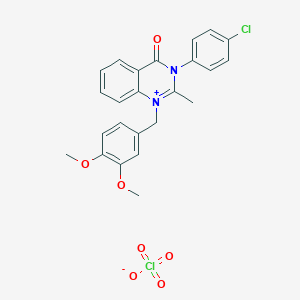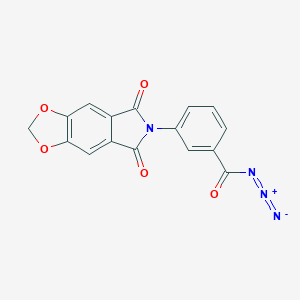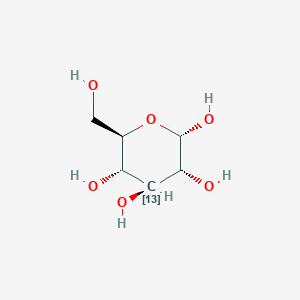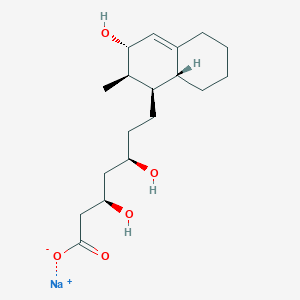
3-Hydroxy-3,5-dihydro ML-236C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-3,5-dihydro ML-236C is a chemical compound that belongs to the class of statins. Statins are a group of drugs that are commonly used to lower cholesterol levels in the blood. 3-Hydroxy-3,5-dihydro ML-236C is a potent inhibitor of HMG-CoA reductase, which is an enzyme that plays a key role in the synthesis of cholesterol in the body.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-3,5-dihydro ML-236C involves the inhibition of HMG-CoA reductase, which is an enzyme that plays a key role in the synthesis of cholesterol in the body. By inhibiting HMG-CoA reductase, 3-Hydroxy-3,5-dihydro ML-236C reduces the production of cholesterol in the liver, which in turn leads to a decrease in the levels of cholesterol in the blood.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-Hydroxy-3,5-dihydro ML-236C include a reduction in the levels of cholesterol in the blood, a decrease in the risk of cardiovascular diseases such as atherosclerosis and heart attack, and a potential reduction in the risk of certain types of cancer and neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Hydroxy-3,5-dihydro ML-236C in lab experiments include its potent inhibitory effect on HMG-CoA reductase, its potential use in the treatment of hypercholesterolemia and cardiovascular diseases, and its potential use in the prevention of certain types of cancer and neurological disorders. The limitations of using 3-Hydroxy-3,5-dihydro ML-236C in lab experiments include its potential toxicity and the need for further research to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the research on 3-Hydroxy-3,5-dihydro ML-236C. One direction is to further investigate its potential use in the treatment of hypercholesterolemia and cardiovascular diseases. Another direction is to explore its potential use in the prevention of certain types of cancer and neurological disorders. Additionally, further research is needed to determine the safety and efficacy of 3-Hydroxy-3,5-dihydro ML-236C in humans, and to develop more effective and safer statins.
Métodos De Síntesis
The synthesis of 3-Hydroxy-3,5-dihydro ML-236C involves several steps. The first step is the conversion of mevalonic acid lactone to mevalonolactone. This is followed by the conversion of mevalonolactone to mevalonate. The next step involves the conversion of mevalonate to 3-hydroxy-3,5-dihydroxy-6-methyl-4H-pyran-4-one (ML-236A). Finally, ML-236A is converted to 3-Hydroxy-3,5-dihydro ML-236C.
Aplicaciones Científicas De Investigación
3-Hydroxy-3,5-dihydro ML-236C has been extensively studied for its potential use in the treatment of hypercholesterolemia, a condition characterized by high levels of cholesterol in the blood. It has also been studied for its potential use in the prevention of cardiovascular diseases such as atherosclerosis and heart attack. In addition, 3-Hydroxy-3,5-dihydro ML-236C has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders.
Propiedades
Número CAS |
154417-69-3 |
|---|---|
Nombre del producto |
3-Hydroxy-3,5-dihydro ML-236C |
Fórmula molecular |
C18H29NaO5 |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
sodium;(3R,5R)-7-[(1R,2R,3S,8aR)-3-hydroxy-2-methyl-1,2,3,5,6,7,8,8a-octahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C18H30O5.Na/c1-11-15(7-6-13(19)9-14(20)10-18(22)23)16-5-3-2-4-12(16)8-17(11)21;/h8,11,13-17,19-21H,2-7,9-10H2,1H3,(H,22,23);/q;+1/p-1/t11-,13-,14-,15+,16+,17-;/m1./s1 |
Clave InChI |
XBTWFFUSHWXAQH-WZLXKUJHSA-M |
SMILES isomérico |
C[C@H]1[C@@H](C=C2CCCC[C@@H]2[C@H]1CC[C@H](C[C@H](CC(=O)[O-])O)O)O.[Na+] |
SMILES |
CC1C(C=C2CCCCC2C1CCC(CC(CC(=O)[O-])O)O)O.[Na+] |
SMILES canónico |
CC1C(C=C2CCCCC2C1CCC(CC(CC(=O)[O-])O)O)O.[Na+] |
Otros números CAS |
154417-69-3 |
Sinónimos |
3-hydroxy-3,5-dihydro ML-236C 3alpha-hydroxy-3,5-dihydro-ML-236C sodium salt 7-(3-hydroxy-2-methyl-1,2,3,5,6,7,8,8a-octahydro-1-naphtalenyl)-3,5-dihydroxyheptanoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



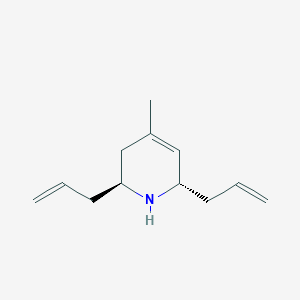
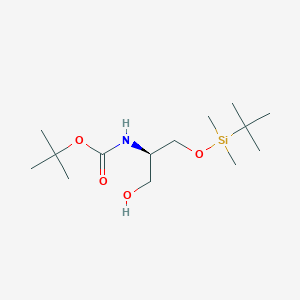
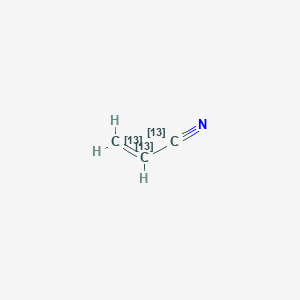
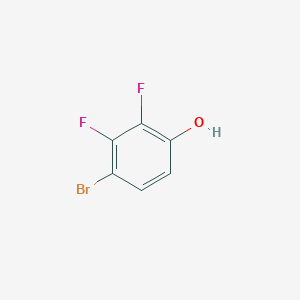
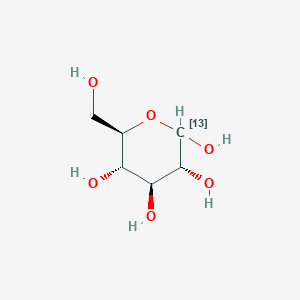
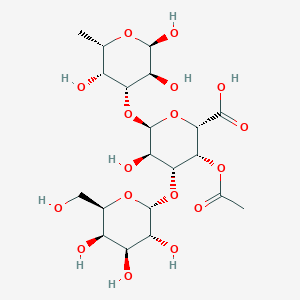
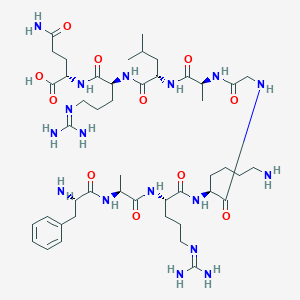
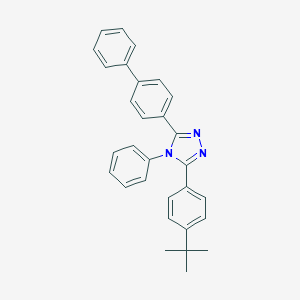
![(13S)-3-(benzyloxy)-13-methyl-6,7,8,9,11,12,13,14-octahydro-17H-cyclopenta[a]phenanthren-17-one](/img/structure/B118795.png)
